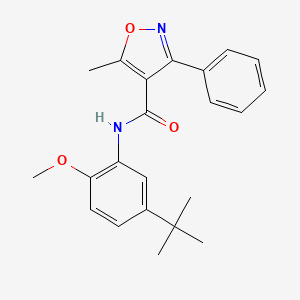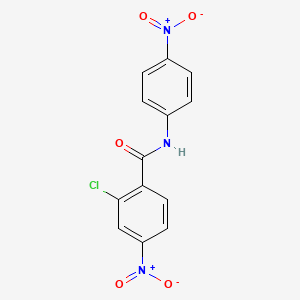![molecular formula C22H22N2O B5121931 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a derivative of the neurotransmitter serotonin and acts as a selective serotonin receptor agonist.
作用機序
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2B subtypes. Activation of these receptors leads to an increase in the release of dopamine and other neurotransmitters, which may contribute to the therapeutic effects of this compound. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound increases the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
実験室実験の利点と制限
One advantage of using 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential to interact with other neurotransmitter systems, which may complicate data interpretation.
将来の方向性
There are several future directions for 2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine research. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that this compound reduces drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the role of this compound in the modulation of other neurotransmitter systems, such as the glutamate and GABA systems. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound may lead to the production of more potent and selective compounds.
合成法
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine can be synthesized through a multi-step process involving the reaction of 4-methoxy-1-naphthaldehyde with indole-3-acetaldehyde, followed by reduction and reductive amination. This synthesis method has been well established in the literature and has been used to produce this compound in high yields and purity.
科学的研究の応用
2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-25-22-11-10-16(18-6-2-3-8-20(18)22)14-23-13-12-17-15-24-21-9-5-4-7-19(17)21/h2-11,15,23-24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMGLWLMBGSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)

![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)